molecular formula C7H12O B2573607 (R)-Spiro[2.4]heptan-4-ol CAS No. 2055849-14-2

(R)-Spiro[2.4]heptan-4-ol

Cat. No.: B2573607
CAS No.: 2055849-14-2
M. Wt: 112.172
InChI Key: KRVSXRVGROMOGZ-ZCFIWIBFSA-N
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Description

®-Spiro[2.4]heptan-4-ol is a chiral compound characterized by a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The spirocyclic framework imparts distinct stereochemical properties, making it a valuable building block in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Spiro[2.4]heptan-4-ol typically involves the use of chiral catalysts to ensure the formation of the desired enantiomer. One common method is the asymmetric hydrogenation of spirocyclic ketones using chiral rhodium or ruthenium catalysts. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the appropriate chiral ligand to induce enantioselectivity.

Industrial Production Methods

Industrial production of ®-Spiro[2.4]heptan-4-ol may involve similar asymmetric hydrogenation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product often involves crystallization or chromatography to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-Spiro[2.4]heptan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form spirocyclic alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of spiro[2.4]heptan-4-one.

    Reduction: Formation of spiro[2.4]heptane.

    Substitution: Formation of spiro[2.4]heptan-4-yl halides or amines.

Scientific Research Applications

Chemistry

®-Spiro[2.4]heptan-4-ol is used as a chiral building block in the synthesis of complex organic molecules.

Biological Activity

(R)-Spiro[2.4]heptan-4-ol is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features a spirocyclic structure, which contributes to its distinctive chemical reactivity and biological profile. The spiro configuration allows for specific interactions with biological targets, potentially influencing its pharmacodynamics.

Pharmacological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have demonstrated that derivatives of spirocyclic compounds can inhibit cancer cell growth. For instance, compounds synthesized from spiro[2.4]heptan-4-ol have shown promising results against human leukemic cell lines, with IC50 values indicating effective cytotoxicity at micromolar concentrations .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially through modulation of signaling pathways involved in neuronal survival and differentiation .
  • Anti-inflammatory Properties : Some derivatives have been identified as agonists for specific receptors involved in inflammatory responses, indicating a role in reducing inflammation and related disorders .

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have emerged based on existing data:

  • Receptor Modulation : The compound may interact with various receptors, including those involved in inflammatory pathways and cell proliferation.
  • Enzyme Inhibition : Certain spirocyclic compounds have been shown to inhibit key enzymes associated with tumor growth and inflammation.
  • Cell Cycle Regulation : Evidence suggests that these compounds can influence cell cycle progression in cancer cells, leading to apoptosis or growth arrest.

Case Studies and Research Findings

A selection of notable studies highlights the biological activity of this compound:

Study ReferenceBiological ActivityFindings
AntitumorIC50 values for synthesized derivatives against HL-60 cells ranged from 72.6 μM to 100 μM, indicating moderate cytotoxicity.
NeuroprotectionCompounds derived from this compound showed protective effects on human neural stem cells under stress conditions.
Anti-inflammatoryAgonistic activity on ALX receptors was observed, suggesting potential therapeutic applications in inflammatory diseases.

Properties

IUPAC Name

(7R)-spiro[2.4]heptan-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-6-2-1-3-7(6)4-5-7/h6,8H,1-5H2/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVSXRVGROMOGZ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2(C1)CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055849-14-2
Record name (4R)-spiro[2.4]heptan-4-ol
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